molecular formula C49H82N8O7+2 B10774355 Bantag-1

Bantag-1

Cat. No.: B10774355
M. Wt: 895.2 g/mol
InChI Key: DAWSYEXBFLQUER-SLMIJXFKSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Bantag-1 is a potent, selective, peptide-based bombesin receptor subtype-3 (BRS-3) antagonist. It exhibits high affinity for human and rodent BRS-3 with IC50 values in the range of 2-8 nM . This compound displays a remarkable selectivity profile, being over 1,000-fold selective for BRS-3 over the other mammalian bombesin receptors, the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2) . BRS-3 is an orphan G-protein-coupled receptor (GPCR) implicated in various physiological processes. As a research tool, Bantag-1 is invaluable for investigating the receptor's role in energy homeostasis and feeding behavior, as its administration has been shown to increase food intake and produce an obesity phenotype in mice . Furthermore, its utility extends to oncology research, particularly in studying lung cancer. Studies demonstrate that Bantag-1 antagonizes BRS-3-mediated transactivation of the HER2 receptor and the subsequent phosphorylation of ERK in lung cancer cells, thereby inhibiting tumor growth . The molecular basis for its high affinity and selectivity involves key interactions with amino acid residues in the first extracellular domain and transmembrane region 3 of the BRS-3 receptor . Bantag-1 is offered for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C49H82N8O7+2

Molecular Weight

895.2 g/mol

IUPAC Name

[3-[[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-3-cyclohexa-1,3-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-methylamino]-1-hydroxy-3-(1H-imidazol-3-ium-5-yl)propyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-4-methylpentanoyl]amino]methyl]cyclohexa-1,3-dien-1-yl]methyl-trimethylazanium

InChI

InChI=1S/C49H80N8O7/c1-33(2)23-40(45(60)51-29-36-21-16-22-37(24-36)31-57(7,8)9)53-44(59)28-43(58)39(25-34-17-12-10-13-18-34)54-46(61)42(27-38-30-50-32-52-38)56(6)47(62)41(26-35-19-14-11-15-20-35)55-48(63)64-49(3,4)5/h11,14,19,21,24,30,32-34,39-43,46,54,58,61H,10,12-13,15-18,20,22-23,25-29,31H2,1-9H3,(H3-,50,51,52,53,55,59,60,63)/p+2/t39-,40-,41-,42-,43-,46?/m0/s1

InChI Key

DAWSYEXBFLQUER-SLMIJXFKSA-P

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC([C@H](CC3=C[NH+]=CN3)N(C)C(=O)[C@H](CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)CC(C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)CC(C(CC2CCCCC2)NC(C(CC3=C[NH+]=CN3)N(C)C(=O)C(CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O

Origin of Product

United States

Bantag 1 As a Selective Pharmacological Probe for Brs 3 Receptor Studies

Discovery and Synthetic Background of Bantag-1

The discovery of Bantag-1 was driven by the pressing need for selective ligands to study the enigmatic BRS-3. nih.gov Unlike the other mammalian bombesin (B8815690) receptors, the gastrin-releasing peptide receptor (GRPR or BB2) and the neuromedin B receptor (NMBR or BB1), BRS-3 does not bind with high affinity to any of the naturally occurring bombesin-related peptides. This lack of endogenous high-affinity ligands made it challenging to elucidate the receptor's functions.

Bantag-1, with the chemical name [Boc-Phe-His-4-amino-5-cyclohexyl-2,4,5-trideoxypentonyl-Leu-(3-dimethylamino) benzylamide N-methylammonium trifluoroacetate], is a synthetic peptide antagonist. nih.govbohrium.com Its development was a result of systematic medicinal chemistry efforts aimed at creating a molecule that could potently and selectively interact with BRS-3. Standard protected amino acids and other synthetic reagents are utilized in its preparation. nih.gov The creation of Bantag-1 provided a crucial tool for researchers to investigate the physiological and pathophysiological roles of BRS-3, which studies in knockout mice had suggested were related to energy and glucose metabolism, insulin (B600854) secretion, gastrointestinal motility, and tumor growth. nih.govresearchgate.net

Pharmacological Profile: Affinity and Selectivity for BRS-3 Over Other Bombesin Receptors

The defining characteristic of Bantag-1 is its exceptional affinity and selectivity for the human BRS-3 (hBRS-3) receptor. Binding studies have consistently demonstrated that Bantag-1 binds to hBRS-3 with high affinity, exhibiting Ki values in the low nanomolar range. nih.govnih.govnih.gov In cells engineered to express hBRS-3, Bantag-1 demonstrated an affinity of 1.3 nM. nih.gov Further studies in different cell lines have shown that the hBRS-3 receptor can exist in both high-affinity and low-affinity states, with Bantag-1 binding to the high-affinity site with a Ki as low as 0.017 to 0.029 nM. nih.gov

What truly sets Bantag-1 apart is its remarkable selectivity for BRS-3 over the other bombesin receptor subtypes, GRPR and NMBR. Various studies have reported a selectivity of over 5,000-fold to more than 10,000-fold for hBRS-3 compared to the other two receptors. nih.govnih.gov This high degree of selectivity is crucial for its use as a pharmacological probe, as it allows researchers to be confident that the observed effects are mediated specifically through the BRS-3 receptor.

The table below summarizes the binding affinities of Bantag-1 and a non-selective bombesin analog for the three human bombesin receptors, illustrating the profound selectivity of Bantag-1.

CompoundhBRS-3 Ki (nM)hGRPR Ki (nM)hNMBR Ki (nM)
Bantag-1 0.72>10,000>10,000
Peptide-1 (Universal Ligand) 1.880.673.66

Data compiled from multiple sources. nih.gov

Research into the molecular basis for this high affinity and selectivity has revealed the importance of the first extracellular domain (EC1) of the BRS-3 receptor. nih.gov Chimeric receptor studies, where domains of BRS-3 and GRPR were swapped, showed that the EC1 domain of BRS-3 is a key determinant for the high-affinity binding of Bantag-1. nih.gov

In functional assays, Bantag-1 acts as a specific antagonist for hBRS-3. nih.govnih.govresearchgate.net It effectively inhibits the signaling pathways activated by BRS-3 agonists. researchgate.netmdpi.com This antagonist activity, combined with its high affinity and selectivity, solidifies the position of Bantag-1 as an indispensable tool for the pharmacological investigation of the BRS-3 receptor.

Molecular Mechanisms of Bantag 1 Brs 3 Interaction

Ligand Binding Site Characterization and Receptor Recognition

Bantag-1 demonstrates high affinity for the BRS-3 receptor. nih.govnih.gov Studies employing a combination of chimeric receptor constructs and site-directed mutagenesis have provided evidence suggesting that Bantag-1 and the non-peptide BRS-3 agonist MK-5046 bind to distinct sites on the receptor. patsnap.comresearchgate.netnih.gov This indicates that Bantag-1 likely interacts with an orthosteric or a partially overlapping binding site that is different from the allosteric site potentially occupied by MK-5046. nih.gov

The specificity of Bantag-1 binding to BRS-3 has been further supported by experiments showing that radiolabeled Bantag-1 interacts exclusively with known BRS-3 ligands. nih.gov It does not show significant interaction with ligands specific for other mammalian bombesin (B8815690) receptors, such as the gastrin-releasing peptide receptor (GRPR) or the neuromedin B receptor (NMBR), nor with ligands for unrelated receptors. nih.gov Furthermore, Bantag-1 has been shown to competitively inhibit the binding of peptide-1, a universal bombesin receptor agonist, to BRS-3, consistent with its role as a competitive antagonist. nih.govnih.gov

Role of Extracellular Domains and Transmembrane Regions in Bantag-1 Affinity and Selectivity

Investigations utilizing chimeric receptors, where extracellular (EC) domains of BRS-3 were swapped with corresponding domains from the BB2 receptor, have highlighted the critical role of these regions in determining Bantag-1's affinity and selectivity for BRS-3. nih.gov These studies revealed that differences within the first extracellular domain (EC1) are particularly important for the selective recognition of BRS-3 by Bantag-1. nih.gov Substituting the EC1 domain of BRS-3 with the comparable domain from the BB2 receptor resulted in a significant decrease in Bantag-1 affinity. nih.gov

Further detailed analysis using site-directed mutagenesis within the EC1 domain, focusing on amino acid variations between BRS-3 and BB2 receptors, identified specific residues crucial for high-affinity Bantag-1 binding. nih.gov Notably, the replacement of Histidine 107 (His107) in BRS-3, located within EC1, with the corresponding Lysine 107 from the BB2 receptor (H107K mutation) led to a substantial 60-fold reduction in Bantag-1 affinity. nih.gov Exploring mutations in regions adjacent to EC1, specifically within the transmembrane regions (TMs), demonstrated that differences in TM2 were less impactful on affinity. nih.gov However, a mutation in TM3, Arginine 127 to Glutamine (R127Q), alone caused a significant 400-fold decrease in affinity. nih.gov These findings suggest that specific residues in both the extracellular domains, particularly EC1, and adjacent transmembrane regions, such as TM3, are key determinants of Bantag-1's high affinity and selectivity for BRS-3. nih.gov Studies also indicate that aromatic interactions involving His107 in EC1 may play a major role in the interaction with Bantag-1. nih.gov

Site-Directed Mutagenesis and Chimeric Receptor Approaches in Defining Bantag-1 Interactions

Site-directed mutagenesis and chimeric receptor approaches have been instrumental in dissecting the molecular basis of Bantag-1 interaction with BRS-3. By creating chimeric receptors that combine parts of BRS-3 (high affinity for Bantag-1) and BB2 receptor (low affinity for Bantag-1), researchers were able to localize the receptor regions responsible for Bantag-1 selectivity. nih.gov Exchanging extracellular domains between these receptors demonstrated that the EC1 domain of BRS-3 is a primary determinant of Bantag-1's high affinity. nih.gov

Subsequent site-directed mutagenesis experiments systematically altered individual amino acids within the identified critical regions, such as the EC1 domain and adjacent transmembrane segments. nih.gov Specific mutations, including the H107K substitution in EC1 and the R127Q mutation in TM3, were shown to significantly impair Bantag-1 binding, quantifying the contribution of these residues to the ligand-receptor interaction. nih.gov These experimental strategies collectively provided compelling evidence that Bantag-1 and other ligands like MK-5046 interact with distinct binding sites on the BRS-3 receptor. patsnap.comresearchgate.netnih.gov

Detailed findings from site-directed mutagenesis studies are summarized below:

Computational Chemistry and Molecular Modeling Insights into Bantag-1 Binding

While direct computational studies specifically detailing Bantag-1's binding pose were not extensively described in the provided information, the application of computational methods, such as molecular dynamics simulation and receptor modeling, has been noted in the context of understanding BRS-3 and its interactions with ligands. researcher.liferesearchgate.net Receptor modeling, for instance, has been used to visualize and understand the spatial arrangement of key residues within the BRS-3 binding pocket that are critical for the selectivity of BRS-3 selective peptides. researchgate.net These studies indicate that specific residues identified through mutagenesis, such as Val101, His107, Gly112, and Arg127, face inward and are located within close proximity (within 4 Å) of the binding pocket, suggesting their direct involvement in ligand interaction. researchgate.net Although this specific finding relates to a different BRS-3 selective peptide, it illustrates the utility of computational approaches in providing structural insights into the molecular interactions governing ligand binding to BRS-3, which would be applicable to understanding Bantag-1 binding as well.

The high affinity and selectivity of Bantag-1 for human BRS-3 have been quantified in various cell systems. The following table presents some reported affinity values:

These data highlight that Bantag-1 binds to BRS-3 with high affinity, and in some cell lines, the receptor may exist in both high- and low-affinity states. nih.gov

Bantag 1 S Influence on Brs 3 Mediated Intracellular Signaling Pathways

Modulation of Phospholipase C and Phosphoinositide Turnover

Activation of BRS-3 is known to stimulate phospholipase C (PLC) activity, leading to an increase in phosphatidylinositol (PI) turnover mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net. This process involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3) mdpi.comnih.gov. IP3 subsequently triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC) mdpi.comnih.gov.

Research has demonstrated that Bantag-1 effectively inhibits the increase in PI turnover induced by BRS-3 agonists, such as BA1 mdpi.comresearchgate.net. Studies using hBRS-3 expressing cells have shown that Bantag-1 causes a concentration-dependent inhibition of PLC stimulation mediated by BRS-3 agonists researchgate.net. For instance, in hBRS-3 Balb 3T3 cells, Bantag-1 exhibited detectable inhibition of peptide #1-stimulated PI turnover at 1 nM, with half-maximal inhibition occurring at 52.3 ± 2.7 nM and complete inhibition at 10 µM researchgate.net. In NCI-N417 cells, Bantag-1 showed detectable inhibition at 30 nM, with half-maximal inhibition at 137 ± 15 nM and complete inhibition at 10 µM researchgate.net. The competitive nature of Bantag-1's inhibition of PLC activation has been specifically noted when the agonist is peptide #1 nih.govresearchgate.net.

Here is a summary of Bantag-1's effect on PI turnover:

Cell LineAgonistAgonist ConcentrationBantag-1 ConcentrationEffect on PI Turnover (% of stimulated)
NCI-H727BA1100 nM3 µMSignificantly inhibited
BRS-3-H1299BA1100 nM3 µMSignificantly inhibited
hBRS-3 Balb 3T3Peptide #10.1 µM1 nMDetectable inhibition
hBRS-3 Balb 3T3Peptide #10.1 µM52.3 ± 2.7 nMHalf-maximal inhibition
hBRS-3 Balb 3T3Peptide #10.1 µM10 µMComplete inhibition
NCI-N417Peptide #10.1 µM30 nMDetectable inhibition
NCI-N417Peptide #10.1 µM137 ± 15 nMHalf-maximal inhibition
NCI-N417Peptide #10.1 µM10 µMComplete inhibition

Activation and Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

BRS-3 activation is linked to the stimulation of Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the phosphorylation of extracellular signal-regulated kinase (ERK) mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org. Agonists of BRS-3, such as MK-5046 and BA1, have been shown to increase ERK phosphorylation in various cell lines expressing BRS-3 mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org.

Crucially, this increase in ERK phosphorylation is effectively blocked by the presence of the BRS-3 antagonist Bantag-1 mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org. Studies using BRS-3-H1299 cells have demonstrated that the increase in ERK phosphorylation caused by MK-5046 is inhibited by Bantag-1 mdpi.com. Proteomics investigations further support the role of BRS-3 activation in regulating the ERK/MAPK signaling pathway mdpi.comresearcher.life. While the kinetics of MAPK activation can vary depending on the specific BRS-3 agonist used, Bantag-1 consistently acts to counteract this activation nih.govresearchgate.net.

Effects on Focal Adhesion Kinase (FAK), Akt, and Paxillin (B1203293) Pathways

Beyond the PLC and MAPK pathways, BRS-3 activation has also been shown to influence the phosphorylation of key proteins involved in cell adhesion and migration, including Focal Adhesion Kinase (FAK), Akt, and paxillin nih.govesmed.orgresearchgate.netnih.gov. Studies have indicated that BRS-3 agonists, such as MK-5046, function as full agonists for the activation (phosphorylation) of FAK, Akt, and paxillin in human BRS-3 expressing cells nih.govnih.gov.

The phosphorylation of FAK, Akt, and paxillin induced by BRS-3 agonists is inhibited by Bantag-1 esmed.org. This suggests that Bantag-1's antagonistic action on BRS-3 effectively disrupts the signaling cascades that lead to the activation of these proteins. Proteomics studies corroborate these findings, indicating that BRS-3 activation can regulate pathways such as integrin/ILK/AKT and ERK/MAPK signaling mdpi.comresearcher.life. The phosphorylation of FAK and paxillin is particularly relevant as these proteins play significant roles in cell migration and adhesion processes qiagen.comoncotarget.com.

Crosstalk with HER2 Tyrosine Phosphorylation and Other Receptor Systems

BRS-3 activation has been observed to transactivate receptor tyrosine kinases (RTKs), including HER2 (ErbB2) and EGFR (ErbB1) mdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org. BRS-3 agonists have been shown to increase the tyrosine phosphorylation of HER2, often assessed in conjunction with ERK2 phosphorylation mdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.com.

This increase in HER2/ERK phosphorylation is antagonized by Bantag-1 mdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.com. Research suggests that the transactivation of HER2 by BRS-3 agonists is dependent on the generation of reactive oxygen species (ROS) mdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org. Furthermore, the regulation of EGFR transactivation by BRS-3 may involve the activity of Src kinase and matrix metalloproteinases (MMPs) esmed.org.

Bantag-1 demonstrates high selectivity for BRS-3 compared to other related bombesin (B8815690) receptors like GRPR and NMBR nih.govmdpi.comnih.govdcchemicals.com. This selectivity makes Bantag-1 a valuable tool for specifically investigating BRS-3-mediated signaling without significantly affecting pathways coupled to other bombesin receptor subtypes.

Regulation of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathways

BRS-3 signaling is also involved in the regulation of the phosphoinositide 3-kinase (PI3K) pathway, which leads to the phosphorylation of Akt mdpi.comresearchgate.net. Additionally, BRS-3 has been shown to regulate the mammalian target of rapamycin (mTOR) pathway mdpi.comresearchgate.net. Activation of BRS-3 by its agonists can promote activity within the mTOR pathway researchgate.net.

Proteomics data has provided further insight into this connection, indicating that BRS-3 activation can regulate pathways involved in protein synthesis, particularly mRNA translation researchgate.net. These studies have identified numerous proteins involved in the mTOR signaling pathway that are affected by BRS-3 activation researchgate.net. The importance of the mTOR pathway in BRS-3-mediated cellular effects is highlighted by findings that inhibition of mTOR reversed cell proliferation promoted by BRS-3 activation researchgate.net.

While direct studies explicitly detailing Bantag-1's inhibitory effect on the PI3K/mTOR pathway were not as extensively found as for other pathways, the inhibition of Akt phosphorylation by Bantag-1 in response to BRS-3 agonists esmed.org strongly implies that Bantag-1, as a BRS-3 antagonist, indirectly regulates the PI3K/Akt/mTOR axis by blocking the upstream BRS-3-mediated signals.

Impact of Bantag 1 on Brs 3 Regulated Cellular and Organismal Processes Non Clinical Models

Regulation of Glucose-Stimulated Insulin (B600854) Secretion in Pancreatic Islet Cell Models

Studies employing Bantag-1 have provided insights into the role of BRS-3 in glucose-stimulated insulin secretion (GSIS) in pancreatic islet cell models. BRS-3 is significantly expressed in pancreatic islets across several species, including human, mouse, rhesus, and dog, as well as in rodent insulinoma cell lines such as INS-1 832/3 and MIN6 nih.govdntb.gov.uaoup.comoup.com.

Pharmacological blockade of BRS-3 with Bantag-1 has been shown to reduce GSIS in INS-1 832/3 cells nih.govdntb.gov.uaoup.comoup.com. This finding aligns with results obtained by silencing BRS-3 using small interfering RNA (siRNA), which also reduced GSIS in these cells nih.govdntb.gov.uaoup.comoup.com. Furthermore, Bantag-1 effectively blocked the augmentation of GSIS induced by the selective BRS-3 agonist, Bag-1, in both INS-1 832/3 and MIN6 cell lines nih.govdntb.gov.uaoup.comoup.com. Notably, Bantag-1 did not reduce insulin secretion stimulated by GLP-1, suggesting a specific interaction with the BRS-3 pathway in this context nih.govoup.com.

These findings indicate that BRS-3 plays a role in modulating GSIS in pancreatic islet cell models, and Bantag-1, as a BRS-3 antagonist, can inhibit this process.

Table 1: Effect of Bantag-1 on Glucose-Stimulated Insulin Secretion in INS-1 832/3 Cells

Treatment (at 16 mM Glucose)Effect on GSIS (relative to control)Citation
Bantag-1 (1 µM)Modestly suppressed oup.com
Bag-1 (BRS-3 agonist)Augmented oup.com
Bag-1 + Bantag-1Augmentation completely blocked nih.govoup.com
GLP-1 + Bantag-1No significant reduction in stimulation by GLP-1 nih.govoup.com

Note: Data extracted from cited sources, representing key findings on Bantag-1's effect on GSIS.

Influence on Glucose Homeostasis and Metabolism in Pre-clinical Models

BRS-3 is recognized for its important role in glucose homeostasis and metabolism nih.govresearchgate.netresearchgate.netresearchgate.net. Studies involving BRS-3 knockout mice have demonstrated impaired glucose metabolism, highlighting the significance of this receptor in maintaining metabolic balance nih.govresearchgate.netresearchgate.net.

Role in Energy Balance Modulation

BRS-3 is a key regulator of energy balance, influencing feeding behavior and body weight nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netdrugdiscoveryopinion.com. Research using Bantag-1 has contributed to understanding this role.

In studies with wild-type mice, administration of Bantag-1, acting as a BRS-3 antagonist, resulted in increased food intake and a subsequent increase in body weight nih.govresearchgate.netdrugdiscoveryopinion.com. This effect is in direct contrast to the observed outcomes with BRS-3 agonists, which typically lead to decreased food intake, reduced body weight, and an increase in metabolic rate nih.govresearchgate.netdrugdiscoveryopinion.com. These findings underscore the antagonistic action of Bantag-1 on BRS-3 in the context of energy balance regulation in pre-clinical models.

Effects on Cellular Proliferation and Growth in Lung Cancer Cell Lines

BRS-3 is expressed in various lung cancer cell lines and has been implicated in their proliferation and growth mdpi.comfrontiersin.orgnih.gov. Bantag-1 has been utilized to investigate the role of BRS-3 in these processes.

Activation of BRS-3 by agonists such as MK-5046 or BA1 has been shown to increase the tyrosine phosphorylation of HER2/ERK2 in lung cancer cell lines, including NCI-H727 and BRS-3-transfected NCI-H1299 cells researchgate.netmdpi.com. Bantag-1 effectively antagonized this increase in phosphorylation, indicating its ability to block BRS-3-mediated signaling pathways involved in cellular growth researchgate.netmdpi.com.

Furthermore, while BRS-3 agonists like MK-5046 and BA1 increased colony formation in non-small cell lung cancer (NSCLC) cells, Bantag-1 demonstrated an inhibitory effect on proliferation in these cell lines mdpi.com. Bantag-1 also inhibited the stimulation of [3H]IP production and increases in cytosolic Ca2+ induced by BRS-3 agonists in various lung cancer cell lines, including NCI-H69, NCI-N417, NCI-H727, BRS-3/Balb, NCI-82, and NCI-H460 nih.govresearchgate.netresearchgate.net. These results suggest that Bantag-1 can counteract the proliferative signals mediated by BRS-3 in lung cancer cell models.

Table 2: Effect of Bantag-1 on BRS-3-Mediated Signaling and Proliferation in Lung Cancer Cell Lines

Cell Line(s)BRS-3 Agonist EffectBantag-1 EffectEndpoint MeasuredCitation
NCI-H727, NCI-H1299 (transfected)Increased HER2/ERK2 phosphorylationAntagonized increaseTyrosine phosphorylation researchgate.netmdpi.com
NSCLC cellsIncreased colony formationInhibited proliferationColony formation, proliferation mdpi.com
NCI-H69, NCI-N417, NCI-H727, BRS-3/BalbStimulated [3H]IP productionInhibited stimulation[3H]IP production nih.govresearchgate.netresearchgate.net
NCI-H727, H782, NCI-82, NCI-H460Stimulated increases in cytosolic Ca2+Inhibited increasesCytosolic Ca2+ levels nih.gov

Note: Data compiled from cited sources, illustrating Bantag-1's impact on BRS-3-regulated processes in lung cancer models.

Involvement in Oxidative Stress-Induced Cellular Responses

Research indicates that BRS-3 is involved in cellular responses to oxidative stress, and studies using Bantag-1 have provided supporting evidence for this role researchgate.netmdpi.comresearcher.liferesearcher.life.

Complementary findings from studies utilizing Bantag-1 in human embryonic kidney 293 mBRS-3 (HEK293-mBRS-3) stable cells and B16 cell lines exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress, demonstrated that Bantag-1 showed protective effects researchgate.netmdpi.comresearcher.liferesearcher.life. These cell lines, when treated with Bantag-1, exhibited resistance to H2O2-induced damage researchgate.netmdpi.comresearcher.liferesearcher.life.

Further supporting the involvement of BRS-3 in oxidative stress-induced cell injury, cell lines with elevated BRS-3 expression were found to be more sensitive to H2O2 mdpi.com. Critically, Bantag-1 was effective in mitigating injury in B16 cells but did not show the same protective effect in BRS-3 knockout B16 cells, strongly suggesting that the protective action of Bantag-1 is mediated specifically through BRS-3 antagonism mdpi.com. These findings collectively highlight the role of BRS-3 in mediating cellular responses to oxidative stress and demonstrate Bantag-1's ability to interfere with this process in non-clinical cell models.

Table 3: Protective Effect of Bantag-1 Against Oxidative Stress in Cell Models

Cell Line(s)Oxidative Stress InducerBRS-3 Expression LevelBantag-1 EffectObservationCitation
HEK293-mBRS-3 stable cells, B16 cellsH2O2ElevatedShowed protective effectsResistance to H2O2-induced damage researchgate.netmdpi.comresearcher.liferesearcher.life
B16 cellsH2O2ElevatedMitigated injuryReduced H2O2-induced damage mdpi.com
BRS-3 knockout B16 cellsH2O2AbsentNo mitigation of injury observedSusceptible to H2O2-induced damage mdpi.com

Advanced Research Methodologies Employing Bantag 1

Development and Application of Radiolabeled Bantag-1 for Receptor Characterization

The development of a specific radiolabeled ligand for BRS-3 was crucial for direct assessment of the receptor. Bantag-1 has been successfully radiolabeled, specifically with Iodine-125 (125I-Bantag-1), to a high specific activity (2200 Ci/mmol) using methods such as the iodogen method under basic conditions nih.govnih.gov. This radiolabeled version of Bantag-1 serves as a selective tracer for BRS-3 receptors guidetopharmacology.orgguidetoimmunopharmacology.org.

The application of 125I-Bantag-1 has enabled the direct assessment of BRS-3 receptor pharmacology and quantification in cells and tissues nih.govnih.gov. This circumvents the need for indirect assessment methods, such as subtraction assays that use radiolabeled pan-ligands which interact with multiple bombesin (B8815690) receptors nih.govnih.gov. The binding of 125I-Bantag-1 has been shown to be saturable, rapid, and reversible, demonstrating high affinity and specificity for hBRS-3 nih.govnih.gov. Its binding only interacts with known BRS-3 ligands and not with ligands for other bombesin receptors or unrelated receptors, further highlighting its specificity nih.govnih.gov. The magnitude of 125I-Bantag-1 binding has been found to correlate with BRS-3 mRNA expression and the activation of phospholipase C in lung cancer cells nih.govnih.gov. This radiolabeled ligand has been instrumental in readily identifying BRS-3 in lung cancer cells and normal tissues nih.govnih.gov.

Utilization in In Vitro Receptor Binding Assays and Competition Studies

Bantag-1 is extensively used in in vitro receptor binding assays, including both direct and competitive binding experiments, to characterize its interaction with BRS-3 and assess the binding of other ligands minervamedica.itchelatec.com. In competitive binding experiments, Bantag-1 competes with a standard radioligand for available receptor sites minervamedica.it. This allows for the determination of IC50 values, which indicate the concentration of Bantag-1 required to inhibit half of the specific binding of the radioligand, and can be used to calculate the inhibition constant (Ki) minervamedica.itchelatec.com.

Studies have shown that Bantag-1 exhibits high affinity and selectivity for hBRS-3 in binding assays researchgate.netresearchgate.netresearchgate.net. For instance, in hBRS-3 cells, Bantag-1 demonstrated a high affinity with a Ki value of 1.3 nM, exhibiting significantly higher affinity compared to other ligands like MK-5046, GRP, and NMB researchgate.netresearchgate.net. Bantag-1 has shown over 10,000-fold selectivity for hBRS-3 over GRPR and NMBR nih.govnih.gov. Another study reported over 5000-fold selectivity for the BB3 receptor over BB2/BB1 receptors researchgate.net. Competitive inhibition curves using Bantag-1 and radiolabeled ligands like 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]Bn-(6–14) have been used to calculate Ki values, confirming its affinity for BRS-3 nih.gov.

Mutagenesis studies employing Bantag-1 in binding assays have provided insights into the molecular basis of its high affinity and selectivity for BRS-3. For example, mutations in the extracellular domains and transmembrane regions of the receptor have been shown to significantly affect Bantag-1 affinity researchgate.net.

Pharmacological Characterization in various Cell-Based Assay Systems

Bantag-1 has been a key tool in characterizing the pharmacological profile of BRS-3 using a variety of cell-based assay systems that measure different aspects of receptor activation and signaling. These assays provide functional data complementing the binding studies.

FLIPR (Fluorometric Imaging Plate Reader) Assay: This assay is used to measure changes in intracellular calcium, a common second messenger in GPCR signaling. While the search results mention FLIPR being coupled with BRS-3 overexpression cells to determine receptor activation researchgate.netresearchgate.net, specific data on Bantag-1's effects in FLIPR were not detailed in the provided snippets. However, as an antagonist, Bantag-1 would be expected to inhibit agonist-induced calcium mobilization.

HTRF IP-ONE Assay: This assay, based on Homogeneous Time-Resolved Fluorescence (HTRF), measures the accumulation of inositol (B14025) phosphate (B84403) 1 (IP1), a stable metabolite of IP3, which is produced following Gαq-mediated activation of phospholipase C (PLC) researchgate.netbmglabtech.com. Bantag-1 has been shown to inhibit agonist-stimulated [3H]IP production in cells expressing hBRS-3 researchgate.netresearchgate.net. Bantag-1 caused a concentration-dependent inhibition of PLC stimulation induced by agonists like peptide #1 and MK-5046 in hBRS-3 expressing cells researchgate.net. In hBRS-3 Balb 3T3 cells, Bantag-1 showed detectable inhibition at 1 nM, half-maximal inhibition at 52.3 ± 2.7 nM, and complete inhibition at 10 µM against peptide #1 stimulated [3H]IP production researchgate.net.

AgonistCell TypeIC50 of Bantag-1 (nM)
Peptide #1hBRS-3 Balb 3T352.3 ± 2.7
MK-5046hBRS-3 Balb 3T3Not explicitly stated, but inhibition observed
Peptide #1NCI-N417Not explicitly stated, but inhibition observed
MK-5046NCI-N417Not explicitly stated, but inhibition observed

Note: IC50 value for MK-5046 inhibition by Bantag-1 was not explicitly provided in the snippets, though inhibition was reported.

β-arrestin2 Recruitment Assay: Beta-arrestins are involved in GPCR desensitization, internalization, and signaling revvity.comnih.gov. Beta-arrestin recruitment assays, such as those based on HTRF or enzyme fragment complementation, measure the interaction between the activated receptor and β-arrestin2 revvity.comnih.gov. These assays have been used with BRS-3 overexpression cells researchgate.netresearchgate.net. As an antagonist, Bantag-1 would typically inhibit agonist-induced β-arrestin2 recruitment.

Bantag-1 has also been used in studies examining cell viability and proliferation in the context of BRS-3 activation. For example, Bantag-1 inhibited the growth of lung cancer cells mdpi.com. In clonogenic assays, Bantag-1 decreased the number of basal NCI-H727 colonies mdpi.com. Bantag-1 also showed protective effects against hydrogen peroxide-induced cell injury in cell lines with elevated BRS-3 expression, further supporting the role of BRS-3 in oxidative stress-induced cell injury mdpi.com.

Proteomics Studies Revealing Downstream Mechanisms

Proteomics studies are employed to analyze the entire set of proteins expressed in a cell or tissue, providing insights into the downstream signaling pathways affected by receptor activation or inhibition. While the provided search results mention proteomics studies in the context of BRS-3 and its antagonists, the specific findings directly revealing downstream mechanisms of Bantag-1 itself through proteomics are limited.

One study mentioned that proteomics studies revealed that another BRS-3 antagonist, LIA, exerted protective effects via activating the integrin/ILK/AKT and ERK/MAPK signaling pathways mdpi.com. Complementary findings from Bantag-1 in the same study, showing resistance to H2O2-induced damage in BRS-3 expressing cells, supported the pivotal role of BRS-3 in oxidative stress-induced cell injury mdpi.com. This suggests that Bantag-1's antagonistic action on BRS-3 influences these downstream pathways, although the proteomics analysis was primarily focused on LIA in this instance mdpi.com.

Another study noted that in hBRS-3 cells, the agonist MK-5046 was a full agonist for activating MAPK, FAK, Akt, and paxillin (B1203293), while being a partial agonist for phospholipase A2 (PLA2) activation researchgate.netresearchgate.net. Since Bantag-1 is a BRS-3 antagonist, it would be expected to inhibit the activation of these downstream targets induced by BRS-3 agonists. Studies have shown that the increase in HER2/ERK phosphorylation caused by the BRS-3 agonists MK-5046 and BA1 was antagonized by Bantag-1 mdpi.com. This indicates that Bantag-1 modulates the HER2/ERK signaling pathway downstream of BRS-3 activation mdpi.com.

These findings, while not always direct proteomics results of Bantag-1 treatment alone, demonstrate that Bantag-1's action on BRS-3 impacts key signaling cascades like the MAPK, FAK, Akt, paxillin, and HER2/ERK pathways.

Pathway/ProteinEffect of BRS-3 Agonists (e.g., MK-5046, Peptide #1)Effect of Bantag-1 (Antagonist)
PLC/IP1StimulationInhibition
MAPKActivationInhibition of agonist-induced activation researchgate.netresearchgate.netmdpi.com
FAKActivationInhibition of agonist-induced activation researchgate.netresearchgate.net
AktActivationInhibition of agonist-induced activation researchgate.netresearchgate.net
PaxillinActivationInhibition of agonist-induced activation researchgate.netresearchgate.net
PLA2Partial ActivationExpected Inhibition
HER2/ERKIncreased phosphorylationAntagonism of agonist-induced phosphorylation mdpi.com
Integrin/ILKImplied involvement based on LIA studies mdpi.comImplied influence based on protective effects mdpi.com

Note: Effects of Bantag-1 on pathways are inferred based on its role as an antagonist inhibiting agonist-induced effects, or directly observed where cited.

Comparative Pharmacological Analysis of Brs 3 Ligands with Bantag 1

Contrasting Bantag-1's Antagonistic Profile with BRS-3 Agonists (e.g., Bag-1, MK-5046, BA1)

Bantag-1 functions as a selective BRS-3 antagonist, effectively inhibiting the activity stimulated by BRS-3 agonists. nih.govoup.com This is in direct contrast to agonists like Bag-1, MK-5046, and BA1, which activate BRS-3 and its downstream signaling pathways. nih.govoup.commdpi.com

For example, in studies investigating glucose-stimulated insulin (B600854) secretion (GSIS), the BRS-3 agonist Bag-1 increased GSIS in insulinoma cells, while Bantag-1 reduced it. oup.comoup.com The augmentation of GSIS by Bag-1 was completely blocked by Bantag-1, highlighting its antagonistic action. oup.com

Similarly, in lung cancer cells, agonists such as MK-5046 and BA1 have been shown to increase cellular processes like phosphatidylinositol (PI) turnover, HER2/ERK2 phosphorylation, and cell proliferation. mdpi.comresearchgate.net Bantag-1 effectively antagonizes these effects, inhibiting the increase in PI turnover, HER2/ERK phosphorylation, and colony formation induced by these agonists. mdpi.comresearchgate.net

The antagonistic potency of Bantag-1 has been quantified in various assays. For instance, Bantag-1 demonstrated high affinity for human BRS-3 with a Kᵢ of 0.72 nM in one study. nih.gov In functional assays measuring PI turnover, Bantag-1 inhibited the increase caused by the agonist BA1, although relatively high concentrations of Bantag-1 (e.g., 3 µM) were required to significantly inhibit the effect of a high concentration (100 nM) of BA1, suggesting BA1's high affinity for BRS-3. mdpi.com

Data comparing the effects of Bantag-1 and agonists on cellular responses are crucial for understanding their opposing actions.

LigandBRS-3 ActivityEffect on GSIS (Insulinoma Cells)Effect on PI Turnover (Lung Cancer Cells)Effect on HER2/ERK Phosphorylation (Lung Cancer Cells)Effect on Cell Proliferation (Lung Cancer Cells)
Bantag-1AntagonistReduced oup.comoup.comInhibited mdpi.comAntagonized mdpi.comInhibited mdpi.comresearchgate.net
Bag-1AgonistIncreased oup.comoup.comNot specified in search resultsNot specified in search resultsNot specified in search results
MK-5046AgonistIncreased oup.comActivated nih.govIncreased mdpi.comIncreased mdpi.comresearchgate.net
BA1AgonistNot specified in search resultsIncreased mdpi.comIncreased mdpi.comresearchgate.netIncreased mdpi.comresearchgate.net

Differential Binding Modes and Allosteric Modulation Implications for BRS-3 Ligands

Studies suggest that Bantag-1 and certain BRS-3 agonists, particularly the non-peptide agonist MK-5046, may interact with BRS-3 through different binding modes. researchgate.netnih.gov While Bantag-1 appears to act as a competitive antagonist for peptide agonist binding sites, MK-5046 exhibits characteristics of an allosteric modulator. researchgate.netnih.govresearchgate.net

Evidence supporting differential binding includes observations that MK-5046 only partially inhibits the binding of radiolabeled Bantag-1. researchgate.netnih.govresearchgate.net Furthermore, Bantag-1 inhibits the action of a universal bombesin (B8815690) receptor agonist (Peptide-1) competitively, whereas its inhibition of MK-5046 is noncompetitive and results in a curvilinear Schild plot, indicative of allosteric interaction. nih.govresearchgate.net

Receptor chimera studies and site-directed mutagenesis have provided further evidence that MK-5046 and Bantag-1 bind to distinct sites on the BRS-3 receptor, which contributes to their differing affinities and selectivities. researchgate.netnih.gov MK-5046 has also been shown to exhibit other allosteric behaviors, such as slowing the dissociation of radiolabeled Bantag-1 from the receptor. researchgate.netnih.gov This suggests that MK-5046 may bind to an allosteric site, influencing the orthosteric binding site where Bantag-1 and peptide agonists like BA1 and Peptide-1 are thought to bind. researchgate.netnih.gov

The potential for allosteric modulation by ligands like MK-5046 has significant implications for BRS-3 pharmacology, offering possibilities for developing ligands with novel selectivity and efficacy profiles compared to orthosteric ligands like Bantag-1. researchgate.netresearcher.life

Comparison with Other BRS-3 Antagonists (e.g., ML-18)

Bantag-1 is a peptide antagonist, while ML-18 is a small-molecule non-peptide antagonist of BRS-3. mdpi.comresearchgate.net Both compounds have been shown to inhibit BRS-3 activity and the downstream effects of BRS-3 agonists. mdpi.comresearchgate.net

In studies comparing their effects in lung cancer cells, both Bantag-1 and ML-18 inhibited the increase in HER2/ERK phosphorylation and colony formation induced by BRS-3 agonists like MK-5046 and BA1. mdpi.comresearchgate.net Both also inhibited the proliferation of lung cancer cells. mdpi.comresearchgate.net

However, there are differences in their characteristics. Bantag-1 is described as a high-affinity and specific peptide antagonist with IC₅₀ values in the nanomolar range for human and rodent BRS-3. sigmaaldrich.comprobechem.com ML-18, while also selective for BRS-3, has been reported to have a moderate affinity compared to Bantag-1, with IC₅₀ values in the micromolar range for BRS-3 binding and functional inhibition. researchgate.netresearchgate.netmdpi.comnih.gov For example, one study reported IC₅₀ values for inhibiting proliferation in NCI-H727 cells of 18 µM for Bantag-1 and 5.6 µM for ML-18, although another source indicates a much higher affinity for Bantag-1 binding (1.3 nM). sigmaaldrich.comresearchgate.net Another study showed an IC₅₀ for Bantag-1 of 2.316 nM for inhibiting MK-5046-induced intracellular Ca²⁺ mobilization, while ML-18 had an IC₅₀ of 706.3 nM in the same assay. mdpi.com ML-18 also showed some affinity for GRPR (BB₂) at higher concentrations. researchgate.netmdpi.com

A key difference lies in their chemical nature: Bantag-1 is a peptide, which can face challenges in in vivo studies due to factors like a short half-life. mdpi.com ML-18, being a small molecule, may offer different pharmacokinetic properties, although its affinity is generally lower than that of Bantag-1. researchgate.netmdpi.com

AntagonistChemical NatureBRS-3 Affinity (Representative IC₅₀/Kᵢ)Selectivity vs. GRPR/NMBREffect on Agonist-Induced ActivityEffect on Cell Proliferation
Bantag-1PeptideHigh (e.g., 0.72 nM Kᵢ, 2-8 nM IC₅₀) nih.govsigmaaldrich.comprobechem.comHigh (>10,000-fold) nih.govprobechem.comInhibits oup.commdpi.comresearchgate.netInhibits mdpi.comresearchgate.net
ML-18Small MoleculeModerate (e.g., 4.8 µM IC₅₀, 706.3 nM IC₅₀) researchgate.netmdpi.comnih.govSelective over NMBR/GRPR researchgate.netnih.govInhibits mdpi.comresearchgate.netnih.govInhibits mdpi.comresearchgate.net

Future Perspectives and Research Avenues for Bantag 1 and Brs 3 Research

Elucidation of Further Physiological Roles of BRS-3 Using Selective Antagonists

The use of selective BRS-3 antagonists, such as Bantag-1, is crucial for dissecting the specific roles of BRS-3 from those mediated by other bombesin (B8815690) receptors, which are often co-expressed in tissues nih.gov. Studies utilizing Bantag-1 have already contributed to identifying BRS-3's involvement in key physiological processes. For instance, pharmacological blockade with Bantag-1 has been shown to reduce glucose-stimulated insulin (B600854) secretion (GSIS) in rodent insulinoma cells, indicating a role for BRS-3 in islet physiology and glucose homeostasis oup.comoup.com. Furthermore, Bantag-1 has demonstrated protective effects against hydrogen peroxide-induced cardiomyocyte injury, suggesting a role for BRS-3 in cellular responses to oxidative stress mdpi.comresearcher.life.

While initial studies using BRS-3 knockout mice revealed roles in energy metabolism, body temperature, blood pressure, and heart rate, selective antagonists like Bantag-1 allow for more nuanced investigations into the acute and tissue-specific effects of BRS-3 blockade researchgate.net. The development and application of stable, selective BRS-3 antagonists are anticipated to further facilitate in vivo studies, overcoming limitations associated with the short half-life of peptide antagonists like Bantag-1 mdpi.com. This will enable a more comprehensive mapping of BRS-3's influence across different organ systems and its contribution to complex physiological networks.

Investigating Novel Molecular Interaction Sites and Ligand Design Principles

Understanding the molecular basis of Bantag-1's high affinity and selectivity for BRS-3 is fundamental for the rational design of novel BRS-3 ligands. Research employing techniques such as chimeric receptor studies and site-directed mutagenesis has provided insights into the specific amino acid residues within the BRS-3 receptor that are critical for Bantag-1 binding researchgate.netnih.gov. For example, studies have identified residues in the first extracellular domain (EC1), particularly His107, and in transmembrane region 3 (TM3), such as R127, as important determinants of Bantag-1's affinity and selectivity nih.gov.

These studies reveal that aromatic interactions involving residues like His107 in EC1 are particularly important for Bantag-1 binding nih.gov. The finding that certain non-peptide agonists may function as allosteric ligands, binding to sites distinct from the orthosteric site where peptide ligands like Bantag-1 bind, opens new avenues for ligand design researchgate.net. Future research will likely focus on leveraging this structural and interaction data to design both orthosteric and allosteric modulators with improved pharmacological properties, including enhanced selectivity, efficacy, and pharmacokinetic profiles. Investigating the detailed binding poses and interaction networks of Bantag-1 and other selective ligands through advanced computational modeling and structural biology techniques will be key in this endeavor.

Expanding Research into Underexplored Disease Contexts (Non-Clinical)

Research into the role of BRS-3 is expanding beyond its initially recognized links to metabolism and obesity, exploring its involvement in various underexplored disease contexts in non-clinical settings. Bantag-1 has served as a valuable tool in these investigations. For instance, studies have explored the role of BRS-3 in cancer, particularly in lung cancer, where BRS-3 activation has been implicated in regulating HER2 transactivation and promoting cell proliferation esmed.orgmdpi.comresearchgate.netresearchgate.net. Bantag-1 has been shown to inhibit the proliferation of lung cancer cells, highlighting the potential of BRS-3 antagonism in this area mdpi.comresearchgate.netresearchgate.net.

Beyond cancer, the observed protective effects of Bantag-1 against oxidative stress-induced injury in cardiomyocytes suggest a potential role for BRS-3 in cardiovascular contexts or other conditions involving oxidative stress mdpi.comresearcher.life. The involvement of BRS-3 in glucose homeostasis, as indicated by Bantag-1 studies, continues to be an area of interest for its potential implications in diabetes mellitus guidetopharmacology.orgresearchgate.netoup.comoup.com. Future non-clinical research is expected to further explore the involvement of BRS-3 in these and other conditions, such as inflammatory processes, neurological disorders, and gastrointestinal dysfunctions, utilizing selective antagonists like Bantag-1 to delineate BRS-3-mediated effects.

Methodological Advancements in BRS-3 Ligand Research

Methodological advancements have been instrumental in advancing BRS-3 ligand research, and Bantag-1 has played a role in some of these developments. The creation of radiolabeled Bantag-1 ([125I]Bantag-1) has provided a highly selective tool for directly assessing BRS-3 receptor binding, distribution, and regulation in various tissues and cell lines nih.govguidetopharmacology.org. This circumvents the limitations of using less selective radiolabeled ligands that interact with multiple bombesin receptor subtypes nih.gov.

Furthermore, the availability of selective antagonists like Bantag-1 facilitates the use of advanced techniques such as quantitative proteomics to investigate the downstream signaling pathways activated by BRS-3 researchgate.net. By using Bantag-1 to block BRS-3 activity, researchers can better understand the specific protein changes and signaling cascades mediated by this receptor researchgate.net. Cell-based assays measuring intracellular calcium mobilization, phosphoinositide turnover, and cell proliferation are routinely used to characterize the activity of BRS-3 ligands, including assessing the antagonist potency of compounds like Bantag-1 mdpi.commdpi.comresearchgate.net. Continued development and application of sophisticated biochemical, cellular, and in vivo methodologies, coupled with selective ligands, will be critical for unraveling the complex biology of BRS-3.

Q & A

Q. What molecular mechanisms underlie Bantag-1’s high selectivity for the BB3 receptor over other bombesin receptor subtypes?

Bantag-1’s selectivity arises from interactions with specific residues in the BB3 receptor’s extracellular domain 1 (EC1), particularly histidine at position 107 (H107). Mutagenesis studies reveal that substituting H107 with lysine (as in BB2 receptors) reduces Bantag-1 affinity by 35–54-fold, highlighting its critical role. Additionally, differences in EC1 residues (e.g., E111 and G112 in BB3 vs. D105 and R106 in BB2) further refine selectivity. Competitive binding assays using 125I-labeled peptides and dose-inhibition curves (analyzed via the Cheng-Prusoff equation) confirm these findings .

Q. How does Bantag-1’s binding affinity compare to peptide agonists like [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn-(6–14) (peptide #1)?

Bantag-1 exhibits nanomolar affinity (Ki: 5–16 nM) for wild-type BB3 receptors, while peptide #1 shows similar affinity (Ki: 5–10 nM). However, mutations in EC1 (e.g., H107K) disproportionately reduce Bantag-1’s affinity (up to 54-fold) but minimally affect peptide #1, suggesting distinct binding mechanisms. This divergence is attributed to Bantag-1’s reliance on aromatic interactions with H107, whereas peptide #1 interacts with broader receptor regions .

Q. What experimental protocols are recommended for assessing Bantag-1’s receptor binding kinetics?

Standard protocols involve incubating CHOP cells expressing BB3 receptors with 50 pM 125I-[D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn-(6–14) for 60 minutes at 21°C. Competitive inhibition curves are generated using varying Bantag-1 concentrations, with saturable binding quantified as a percentage of control (no unlabeled peptide). Data from triplicate experiments are analyzed via nonlinear regression (Prism GraphPad) and validated using ANOVA for mutations causing ≥2-fold affinity changes .

Advanced Research Questions

Q. How do combination mutations in EC1 and transmembrane domain 3 (TM3) affect Bantag-1’s pharmacological profile?

Simultaneous mutations in EC1 (e.g., H107K) and TM3 (e.g., V122L, L123I) reduce Bantag-1’s affinity by up to 377-fold (Ki: 1,962 nM vs. 5.2 nM for wild-type). TM3 mutations likely disrupt receptor conformational stability, while EC1 mutations directly impair ligand-receptor interactions. This synergistic effect underscores the importance of both domains in maintaining high-affinity binding .

Q. What methodological considerations are critical when interpreting contradictory data from Bantag-1 binding assays?

Contradictions may arise from:

  • Receptor expression levels : Ensure mutant and wild-type receptors bind similar ligand quantities (≤15% total radioactivity) to avoid artifacts .
  • Global vs. specific effects : Mutations altering peptide #1 affinity (e.g., T106S) suggest global receptor conformational changes, not Bantag-1-specific interactions .
  • Statistical rigor : Use ≥3 independent experiments with duplicate measurements and apply ANOVA for mutations with ≥2-fold affinity differences .

Q. How can researchers differentiate allosteric modulation from competitive antagonism in Bantag-1 studies?

Co-incubation experiments with agonists (e.g., MK-5046) and Bantag-1 reveal non-parallel rightward shifts in dose-response curves, indicative of allosteric effects. For example, 100 nM Bantag-1 reduces MK-5046-induced [³H]IP accumulation by 70%, suggesting negative allosteric modulation. In contrast, competitive antagonism would produce parallel shifts without efficacy reduction .

Methodological Recommendations

  • Binding Assays : Use 125I-labeled peptides with high specific activity (2,200 Ci/mmol) to enhance sensitivity .
  • Mutagenesis : Employ QuikChange kits for site-directed mutations, validated via sequencing .
  • Data Analysis : Apply the Cheng-Prusoff equation to convert IC50 to Ki, ensuring ligand concentrations remain below receptor saturation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.